molecular formula C12H17ClINO B1394653 3-[(4-Iodobenzyl)oxy]piperidine hydrochloride CAS No. 1219977-04-4

3-[(4-Iodobenzyl)oxy]piperidine hydrochloride

Cat. No.: B1394653
CAS No.: 1219977-04-4
M. Wt: 353.63 g/mol
InChI Key: TXWVYVXTLNUSGR-UHFFFAOYSA-N
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Description

3-[(4-Iodobenzyl)oxy]piperidine hydrochloride is a chemical compound with the molecular formula C12H16INO·HCl It is a derivative of piperidine, a six-membered ring containing one nitrogen atom The compound features an iodobenzyl group attached to the piperidine ring via an oxygen atom, forming an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Iodobenzyl)oxy]piperidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with piperidine and 4-iodobenzyl alcohol.

    Ether Formation: The 4-iodobenzyl alcohol is reacted with piperidine in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to form the ether linkage.

    Hydrochloride Formation: The resulting product is then treated with hydrochloric acid (HCl) to form the hydrochloride salt.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Substitution Reactions: The iodobenzyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the piperidine ring.

    Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products:

    Substitution Products: Depending on the nucleophile, products such as azido derivatives or nitriles can be formed.

    Oxidation Products: Oxidation can lead to the formation of ketones or carboxylic acids.

    Reduction Products: Reduction can yield secondary amines or alcohols.

Scientific Research Applications

3-[(4-Iodobenzyl)oxy]piperidine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-Iodobenzyl)oxy]piperidine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The iodobenzyl group can facilitate binding to specific sites, while the piperidine ring can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    4-[(4-Iodobenzyl)oxy]piperidine hydrochloride: This compound is structurally similar but differs in the position of the iodobenzyl group.

    3-[(4-Bromobenzyl)oxy]piperidine hydrochloride: This compound features a bromine atom instead of iodine, leading to different reactivity and properties.

    3-[(4-Chlorobenzyl)oxy]piperidine hydrochloride: Similar to the bromine derivative, this compound has a chlorine atom, affecting its chemical behavior.

Uniqueness: 3-[(4-Iodobenzyl)oxy]piperidine hydrochloride is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for further functionalization. The compound’s specific structure allows for targeted applications in various fields of research.

Properties

IUPAC Name

3-[(4-iodophenyl)methoxy]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16INO.ClH/c13-11-5-3-10(4-6-11)9-15-12-2-1-7-14-8-12;/h3-6,12,14H,1-2,7-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXWVYVXTLNUSGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OCC2=CC=C(C=C2)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219977-04-4
Record name Piperidine, 3-[(4-iodophenyl)methoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219977-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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